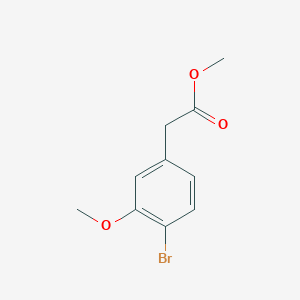

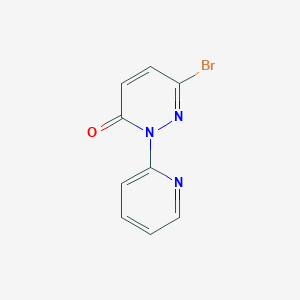

Methyl 2-(4-bromo-3-methoxyphenyl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

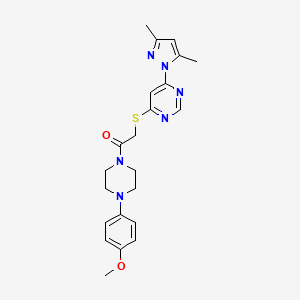

“Methyl 2-(4-bromo-3-methoxyphenyl)acetate” is a chemical compound with the molecular formula C10H11BrO3 . It has a molecular weight of 259.1 and is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of “Methyl 2-(4-bromo-3-methoxyphenyl)acetate” can be represented by the InChI code: 1S/C10H11BrO3/c1-13-9-5-7(3-4-8(9)11)6-10(12)14-2/h3-5H,6H2,1-2H3 .Physical And Chemical Properties Analysis

“Methyl 2-(4-bromo-3-methoxyphenyl)acetate” is a liquid at room temperature . It has a boiling point of 307.9±27.0 C at 760 mmHg .Scientific Research Applications

Organic Synthesis and Chemical Reactions

One of the primary applications of Methyl 2-(4-bromo-3-methoxyphenyl)acetate is in the field of organic synthesis, where it serves as a precursor or intermediate for the synthesis of complex molecules. For instance, the synthesis and characterization of novel methyl[4-oxo-2-(aroylimino)-3-(substituted phenyl)thiazolidin-5-ylidene]acetates have been reported, showcasing the compound's role in producing potent and selective aldose reductase inhibitors (Sher Ali et al., 2012). This demonstrates the compound's utility in creating molecules with potential pharmaceutical applications.

Biological Activities and Evaluations

Research into the biological activities of derivatives of Methyl 2-(4-bromo-3-methoxyphenyl)acetate reveals its potential in producing compounds with significant biological effects. For example, bromophenol derivatives isolated from marine red algae have been studied for their antibacterial properties, indicating the potential use of such derivatives in developing new antimicrobial agents (N. Xu et al., 2003).

Antioxidant Properties

The search for natural antioxidants has also led to the investigation of compounds derived from Methyl 2-(4-bromo-3-methoxyphenyl)acetate. Studies on nitrogen-containing bromophenols from marine algae revealed their potent scavenging activity against radicals, highlighting their potential as natural antioxidants for food or pharmaceutical applications (Ke-kai Li et al., 2012).

Photophysical and Photochemical Studies

The compound and its derivatives have been explored in photophysical and photochemical studies, providing insights into their optical properties and potential applications in materials science. Research on diversely functionalized unsymmetrical bis-aryl-α, β-unsaturated ketone derivatives, for example, sheds light on the structural parameters and spectroscopic results, offering a foundation for further exploration in optical device applications (M. Khalid et al., 2020).

Fungicidal Activity

Furthermore, the synthesis and bioactivity evaluation of novel strobilurin derivatives containing the pyrrolidine-2,4-dione moiety, derived from Methyl 2-(4-bromo-3-methoxyphenyl)acetate, have demonstrated visible fungicidal activity against various pathogens. This suggests its potential use in developing new agrochemicals to protect crops from fungal diseases (L. Guihua et al., 2014).

Safety and Hazards

Mechanism of Action

Mode of Action

For instance, they can undergo Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

For example, they can undergo reactions at the benzylic position, which can be either SN1 or SN2 pathways .

Pharmacokinetics

The compound’s physical properties, such as its molecular weight and boiling point, can influence its pharmacokinetics .

Result of Action

Brominated compounds can react with conjugated bases to produce alkylated carbene complexes .

Action Environment

The action, efficacy, and stability of Methyl 2-(4-bromo-3-methoxyphenyl)acetate can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of other substances, such as acids or bases . Additionally, the compound’s stability can be influenced by storage conditions .

properties

IUPAC Name |

methyl 2-(4-bromo-3-methoxyphenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-13-9-5-7(3-4-8(9)11)6-10(12)14-2/h3-5H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAZRTRFZLABWKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(=O)OC)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(4-bromo-3-methoxyphenyl)acetate | |

CAS RN |

203805-73-6 |

Source

|

| Record name | methyl 2-(4-bromo-3-methoxyphenyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2996010.png)

![4-phenoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2996017.png)

![Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperidine-4-carboxylate](/img/structure/B2996027.png)

![N-(3-chloro-4-methylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)

![2-[[(3R,4S)-4-Hydroxyoxolan-3-yl]amino]acetic acid;hydrochloride](/img/structure/B2996031.png)

![4-[5-(2-hydroxyphenyl)-3-{3-[(methylsulfonyl)amino]phenyl}-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2996033.png)